2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid
Overview
Description
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative characterized by a cyclobutoxy group at position 2, two methyl groups at positions 4 and 6, and a carboxylic acid group at position 3. This compound has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4,6-dimethyl-3-pyridinecarboxylic acid with cyclobutanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the cyclobutoxy group . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Cyclopropoxy-4,6-dimethylpyridine-3-carboxylic acid: Similar structure but with a cyclopropoxy group instead of a cyclobutoxy group.
2-Cyclohexyloxy-4,6-dimethylpyridine-3-carboxylic acid: Contains a cyclohexyloxy group, leading to different chemical properties.
2-Methoxy-4,6-dimethylpyridine-3-carboxylic acid: Features a methoxy group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-cyclobutyloxy-4,6-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7-6-8(2)13-11(10(7)12(14)15)16-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYEGWQENYMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)OC2CCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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